molecular formula C8H4ClIN2 B2681804 2-Chloro-7-iodoquinazoline CAS No. 2089316-22-1

2-Chloro-7-iodoquinazoline

Cat. No.: B2681804
CAS No.: 2089316-22-1
M. Wt: 290.49
InChI Key: OACROEMKWMRRHG-UHFFFAOYSA-N
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Description

2-Chloro-7-iodoquinazoline (CAS No. 2089316-22-1) is a halogen-substituted quinazoline derivative with the molecular formula C₈H₄ClIN₂ and a molecular weight of 290.49 g/mol . This compound features a quinazoline core substituted with chlorine at the 2-position and iodine at the 7-position, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and anticancer agents.

Properties

IUPAC Name

2-chloro-7-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACROEMKWMRRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-iodoquinazoline typically involves halogenation reactions. One common method is the iodination of 2-chloroquinazoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature, while the iodine at position 7 participates in transition-metal-catalyzed reactions.

Key Reactions:

  • Amine Substitution :
    Reaction with primary/secondary amines replaces chlorine at position 2. For example:
    2 Chloro 7 iodoquinazoline+R NH22 Amino 7 iodoquinazoline+HCl\text{2 Chloro 7 iodoquinazoline}+\text{R NH}_2\rightarrow \text{2 Amino 7 iodoquinazoline}+\text{HCl}

    Yields range from 70–85% under reflux in ethanol.

  • Hydroxylation :
    Alkaline hydrolysis converts chlorine to hydroxyl groups:
    2 ClNaOH H2O2 OH\text{2 Cl}\xrightarrow{\text{NaOH H}_2\text{O}}\text{2 OH}

    Reported at 65–75% efficiency .

Cross-Coupling Reactions

The iodine substituent facilitates metal-catalyzed cross-couplings, enabling structural diversification at position 7.

Table 1: Cross-Coupling Reactions of 2-Chloro-7-iodoquinazoline

Reaction TypeConditionsProductsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C7-Aryl/heteroaryl derivatives85–92
Sonogashira CouplingPd/C, CuI, NEt₃, EtOH, 70°C7-Alkynylated quinazolines90–98
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane7-Amino-substituted derivatives78–88

Data adapted from protocols for analogous iodoquinazolines .

Electrophilic Substitution

Electrophilic attacks are less common due to electron-deficient aromatic rings but occur at specific positions:

  • Nitration :
    Using HNO₃/H₂SO₄ introduces nitro groups preferentially at position 6 or 8 (relative to halogens) .
    2 Cl 7 I quinazolineHNO32 Cl 6 NO2 7 I quinazoline\text{2 Cl 7 I quinazoline}\xrightarrow{\text{HNO}_3}\text{2 Cl 6 NO}_2\text{ 7 I quinazoline}

  • Halogenation :
    Further halogenation (e.g., bromination) occurs at position 5 or 8 under radical conditions .

Cyclization and Heterocycle Formation

The quinazoline scaffold participates in cyclocondensation reactions:

  • Pyrazole Formation :
    Reacting with hydrazines yields fused pyrazoloquinazolines:
    2 Cl 7 I quinazoline+NH2NH2Pyrazolo 1 5 a quinazoline\text{2 Cl 7 I quinazoline}+\text{NH}_2\text{NH}_2\rightarrow \text{Pyrazolo 1 5 a quinazoline}

    Achieves 80–90% yields with ultrasound irradiation .

  • Triazole Synthesis :
    Click chemistry with azides produces triazole-linked derivatives under Cu(I) catalysis.

Mechanistic Insights

  • Steric and Electronic Effects :

    • Chlorine’s electronegativity activates position 2 for nucleophilic attack.

    • Iodine’s polarizability enhances oxidative addition in cross-couplings .

  • Regioselectivity :
    Substituents direct reactions to specific positions (e.g., iodine guides couplings to C7) .

Scientific Research Applications

Chemical Characteristics and Synthesis

2-Chloro-7-iodoquinazoline is a member of the quinazoline family, characterized by a fused nitrogen-containing heterocyclic structure. The synthesis of this compound often involves halogenation and substitution reactions that enhance its reactivity and biological activity.

Synthesis Methods:

  • Palladium-Catalyzed Cross-Coupling Reactions: This method allows for the introduction of various substituents at the 4 and 6 positions of the quinazoline ring, which can significantly alter its biological properties .
  • Click Chemistry: This approach has been utilized to create derivatives of quinazolines with enhanced activity against various targets, including cancer cells .

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug discovery. The following are notable applications:

1. Anticancer Activity:

  • Quinazoline derivatives have shown potent inhibitory effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
  • Specific derivatives have been evaluated as inhibitors of kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and Cdc2-like kinases .

2. Antimicrobial Properties:

  • Research indicates that quinazoline derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have reported effective inhibition zones when tested against strains like Staphylococcus aureus and Escherichia coli .
  • The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

3. Anti-inflammatory Effects:

  • Some derivatives of this compound have been tested for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

StudyCompound TestedBiological ActivityCell Line/TargetResults
4-Piperazinyl derivativesAntitumorA549, MCF-7Significant cytotoxicity
Novel derivativesAntimicrobialVarious bacteriaEffective inhibition
Hybrid moleculesAnti-inflammatoryHuman albuminInhibition of denaturation

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodoquinazoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Research Implications and Gaps

  • Advantages of this compound : Its dual halogenation (Cl and I) offers versatility in derivatization for structure-activity relationship (SAR) studies, particularly in optimizing kinase inhibitor selectivity .
  • Limitations: Limited solubility in aqueous buffers (requiring DMSO) may restrict in vivo applications without further formulation .
  • Unanswered Questions: No direct cytotoxicity or pharmacokinetic data for this compound are available in the provided evidence, highlighting the need for future biological profiling.

Biological Activity

2-Chloro-7-iodoquinazoline is a heterocyclic compound belonging to the quinazoline family, recognized for its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure that includes a benzene ring and a pyrimidine ring. The presence of chlorine and iodine at the 2 and 7 positions, respectively, enhances its reactivity and potential biological activity. This unique substitution pattern allows for various chemical modifications that can lead to diverse biological applications.

Biological Activities

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:

  • Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell proliferation. For instance, derivatives targeting tyrosine kinases have been developed to treat various cancers, including breast cancer .
  • Antimicrobial Effects : Several studies have highlighted the antibacterial and antifungal properties of quinazoline derivatives. For example, compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : this compound can act as an inhibitor by binding to specific enzymes or receptors, modulating their activity.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with molecular targets such as receptors or enzymes. The halogen substituents (chlorine and iodine) may facilitate nucleophilic or electrophilic reactions, enhancing its potential as a drug candidate .

Synthesis and Derivatives

Synthesis pathways for this compound typically involve halogenation reactions and cross-coupling techniques. The compound can serve as a precursor for various derivatives with enhanced biological activities.

Compound NameStructural FeaturesNotable Activities
4-ChloroquinazolineChlorine at position 4Anticancer activity
6-IodoquinazolineIodine at position 6Antimicrobial properties
2-BromoquinazolineBromine at position 2Selective kinase inhibition
4-IodoquinazolineIodine at position 4Potential anti-inflammatory effects

Case Studies

  • Anticancer Activity : A study on quinazoline derivatives demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. The presence of halogens in these compounds often correlates with increased potency against cancer cells .
  • Antimicrobial Studies : Research evaluating the antibacterial effects of quinazoline derivatives found that certain compounds exhibited strong activity against Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .
  • Enzyme Inhibition : Investigations into the inhibitory effects on dihydrofolate reductase (DHFR) revealed that some quinazoline derivatives could effectively inhibit this enzyme, which is vital for DNA synthesis in rapidly dividing cells, making them candidates for anticancer therapy .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Chloro-7-iodoquinazoline, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation of quinazoline derivatives under controlled conditions. A common approach is nucleophilic substitution at the 2- and 7-positions using chlorinating and iodinating agents. For purity validation:

  • Use HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .
  • Report melting point ranges and compare with literature values (e.g., derivatives in ).
  • Include detailed reaction conditions (solvent, temperature, catalysts) in supporting information to ensure reproducibility .

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Experimental Design : Use Suzuki-Miyaura or Buchwald-Hartwig couplings to test aryl/alkyl group insertion. Vary ligands (e.g., Pd(PPh₃)₄), bases (K₂CO₃, Cs₂CO₃), and solvents (DMF, toluene).
  • Controls : Include negative controls (no catalyst) and reference compounds (e.g., 2-chloroquinazoline) to isolate reactivity contributions .
  • Data Collection : Monitor reaction progress via TLC/GC-MS and quantify yields after column purification. Tabulate results with reaction parameters (e.g., temperature, time) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate with computational methods (DFT calculations for expected chemical shifts) .
  • Crystallography : If feasible, obtain X-ray crystal structures to confirm regiochemistry and substituent effects .
  • Error Checking : Re-examine synthesis steps for unintended byproducts (e.g., dehalogenation) and repeat experiments under inert atmospheres .

Q. What strategies optimize the regioselective functionalization of this compound in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Protection : Temporarily mask reactive sites (e.g., iodine at C7) using silyl or boronic ester groups to prioritize C2 reactivity .
  • Kinetic vs. Thermodynamic Control : Adjust temperature and solvent polarity to favor desired pathways (e.g., DMF for high-temperature iodination stability) .
  • Case Study Table :
Reaction StepTarget PositionYield (%)Key Condition
Suzuki CouplingC278Pd(OAc)₂, SPhos, K₂CO₃, DMF
Ullmann CouplingC762CuI, 1,10-phenanthroline, DMSO
  • Reference synthetic protocols from peer-reviewed journals (avoiding non-validated sources like BenchChem) .

Q. How can researchers apply the FINER criteria to evaluate hypotheses about this compound’s biological activity?

  • Methodological Answer :

  • Feasibility : Use in silico docking studies (e.g., AutoDock Vina) to predict kinase inhibition before wet-lab testing .
  • Novelty : Compare with existing quinazoline-based inhibitors (e.g., EGFR inhibitors) to identify unique binding modes .
  • Ethical Compliance : Follow biosafety protocols (e.g., BSL-2 for cytotoxicity assays) and disclose conflicts of interest .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values .
  • Outlier Detection : Use Grubbs’ test to identify anomalous data points in triplicate experiments .
  • Reporting : Include 95% confidence intervals and p-values in supplementary tables .

Q. How should researchers address discrepancies between computational predictions and experimental results in SAR studies?

  • Methodological Answer :

  • Re-evaluate Parameters : Check force field accuracy in molecular dynamics simulations or adjust solvation models (e.g., explicit vs. implicit solvent) .
  • Experimental Validation : Synthesize and test analogs with modified substituents to isolate contributing factors (e.g., steric vs. electronic effects) .

Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Supporting Information : Provide NMR spectra (peak integration values), HPLC chromatograms (retention times), and crystallographic data (CCDC numbers) .
  • Ethical Disclosures : Declare any hazards (e.g., iodine handling) and institutional safety approvals .

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